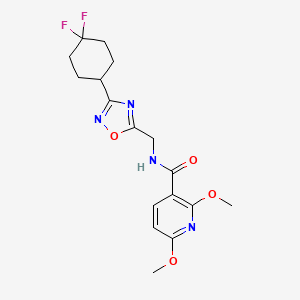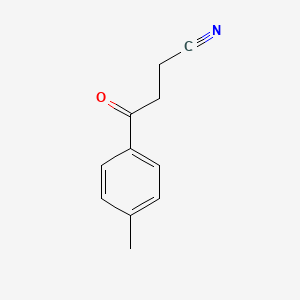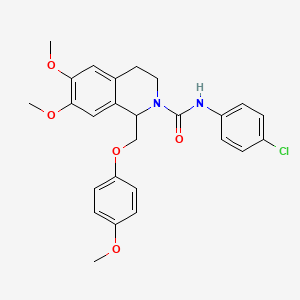![molecular formula C19H32N6OS B2493456 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941941-42-0](/img/structure/B2493456.png)
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide" belongs to a class of chemicals characterized by the pyrazolo[3,4-d]pyrimidine scaffold, which has been extensively studied for its unique chemical and physical properties. This scaffold is known for its versatility in chemical reactions and its utility in various applications due to its distinctive molecular structure.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several key steps, including the condensation of appropriate precursors, such as ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate with 2-amino-4-(substituted phenyl)thiazole, leading to compounds with significant antimicrobial activity (Khobragade et al., 2010). Another approach includes the reaction of ethyl-(5-amino-3-methylthio-1-aryl-5-phenyl-2H-pyrazole)-4-carboxylates with S-methyl diphenyl thiourea, yielding pyrazolo[3,4-d]pyrimidin-4-ones with potential anti-inflammatory properties (Yewale et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of the pyrazolo[3,4-d]pyrimidine ring system, which is essential for their biological activity. The crystal structure analysis reveals that these molecules often exhibit intramolecular pi-pi interactions, influencing their stacking and molecular arrangement (Avasthi et al., 1998).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, which is pivotal for synthesizing novel compounds with enhanced biological activities. These reactions are often facilitated by specific reagents and conditions, leading to derivatives with potential as anti-inflammatory and antimicrobial agents (Yewale et al., 2012).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
- Synthesis and Biological Evaluation of Pyrazolopyrimidines : A study on the synthesis of novel pyrazolopyrimidine derivatives explored their potential as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of such compounds. The structural-activity relationship (SAR) analysis indicated that specific derivatives exhibited cytotoxicity against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition, suggesting a promising avenue for developing new therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).
Antibacterial and Antifungal Applications
- Antimicrobial Activity of Pyrazolopyrimidin Derivatives : Another study focused on synthesizing pyrazolo[3,4-d]pyrimidin derivatives to assess their antibacterial and antifungal activities. The compounds exhibited significant antimicrobial properties, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives as a basis for developing new antimicrobial agents (Khobragade et al., 2010).
Herbicidal Activity
- Herbicidal Activity of Pyrazolo[3,4-D]pyrimidin Derivatives : The research on novel 5-substituted benzamido-6-arylamino-pyrazolo[3,4-D]pyrimidin-4-one derivatives demonstrated remarkable herbicidal activity against various plant species, including Brassica napus and Echinochloa crusgalli. This study underscores the compound's potential in agricultural applications, providing a foundation for developing new herbicides (Luo et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6OS/c1-5-8-14(9-6-2)18(26)21-11-12-25-17-15(13-22-25)16(20-10-7-3)23-19(24-17)27-4/h13-14H,5-12H2,1-4H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVZWLCREZLUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCCC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)



![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)


![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)
